molecular formula C19H17FN6O2 B11286514 ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B11286514
M. Wt: 380.4 g/mol
InChI Key: MHMGQZWAEFXPCR-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of multiple functional groups, including an amino group, a fluorophenyl group, and a pyrazole ring, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with an appropriate β-diketone.

    Introduction of the fluorophenyl group: This step involves the coupling of the pyrazole intermediate with a fluorophenyl halide under basic conditions.

    Formation of the pyrazolo[1,5-a]pyrimidine ring: This is typically done through a cyclization reaction involving the pyrazole intermediate and a suitable nitrile or amidine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitro derivatives.

    Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Phenyl derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 5-amino-1-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    Ethyl 5-amino-1-[3-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which enhances its biological activity and binding affinity compared to its chlorophenyl and bromophenyl counterparts.

Properties

Molecular Formula

C19H17FN6O2

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C19H17FN6O2/c1-3-28-19(27)15-10-22-25(17(15)21)16-8-11(2)24-18-14(9-23-26(16)18)12-4-6-13(20)7-5-12/h4-10H,3,21H2,1-2H3

InChI Key

MHMGQZWAEFXPCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)F)C)N

Origin of Product

United States

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